molecular formula C18H18N2O2 B12193782 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B12193782
M. Wt: 294.3 g/mol
InChI Key: HTEACPLFAGFBKV-UHFFFAOYSA-N
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Description

1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by a pyrrolidine ring substituted with a benzyl group, a phenyl group, and a carboxamide group. It has been studied for its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves the reaction of succinic anhydride with N-benzylidene-benzylamine in the presence of a suitable solvent like o-xylene . This reaction yields the desired pyrrolidine derivative through a series of steps including cyclization and amide formation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, inhibiting the entry of HIV into host cells . This interaction disrupts the viral replication process, making it a potential candidate for anti-HIV therapy.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CCR5 antagonist highlights its potential in therapeutic applications, particularly in HIV research.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18N2O2/c21-17-11-15(18(22)19-16-9-5-2-6-10-16)13-20(17)12-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,19,22)

InChI Key

HTEACPLFAGFBKV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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